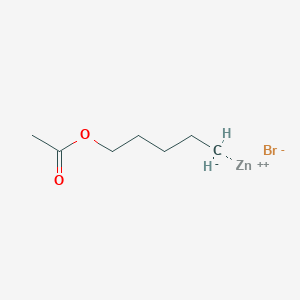![molecular formula C13H8N2 B13981196 4H-Acenaphtho[4,5-D]imidazole CAS No. 50511-99-4](/img/structure/B13981196.png)
4H-Acenaphtho[4,5-D]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Acenaphtho[4,5-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a fused acenaphthene ring system with an imidazole moiety, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Acenaphtho[4,5-D]imidazole typically involves multicomponent reactions. One common method is the condensation of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate in ethanol under reflux conditions . This method yields 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives with high efficiency and simple work-up procedures.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of green and recyclable catalysts, such as Fe3O4 nanoparticles supported on graphene oxide, has been explored to enhance the sustainability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4H-Acenaphtho[4,5-D]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazolines, and N-oxide derivatives, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
4H-Acenaphtho[4,5-D]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 4H-Acenaphtho[4,5-D]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4H-Acenaphtho[4,5-D]imidazole can be compared with other imidazole derivatives:
Properties
CAS No. |
50511-99-4 |
|---|---|
Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
3,5-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8,11(15),12-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-8-4-5-9-6-11-13(15-7-14-11)10(3-1)12(8)9/h1-3,5-7H,4H2 |
InChI Key |
BMFLXRRMZRKRPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=C3C(=NC=N3)C4=CC=CC1=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


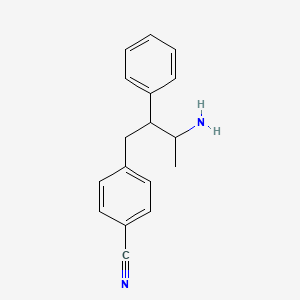

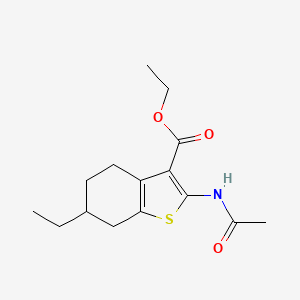
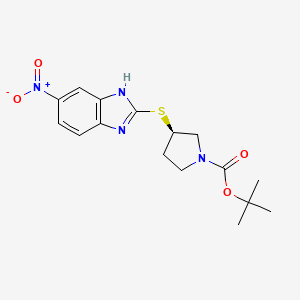
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)

![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
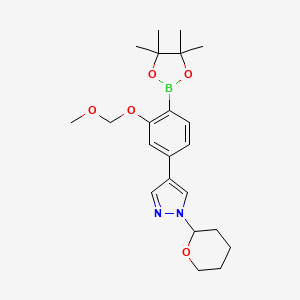
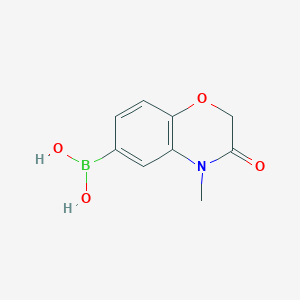
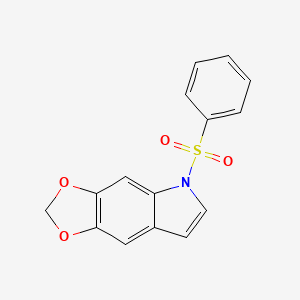
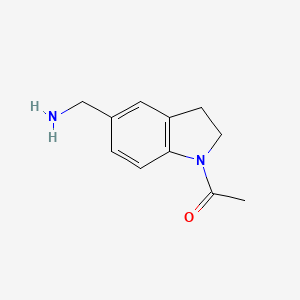
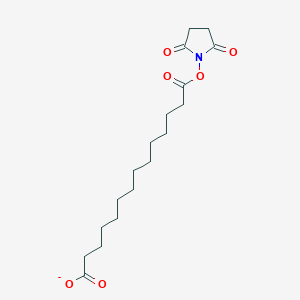
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
